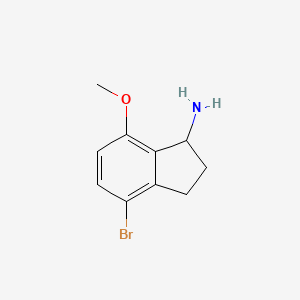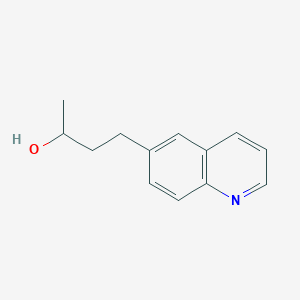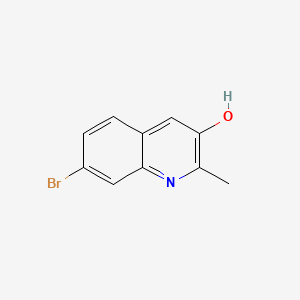![molecular formula C10H23N3O2Si B13580165 (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an azido group, a tert-butyldimethylsilyl-protected hydroxyl group, and a chiral center at the third carbon. These functional groups make it a versatile intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide as the nucleophile.
Chiral Center Formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in THF (tetrahydrofuran).
Major Products
Oxidation: (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butanal.
Reduction: (3R)-4-amino-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol.
Substitution: (3R)-4-azido-3-hydroxybutan-1-ol.
Wissenschaftliche Forschungsanwendungen
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of azido group reactivity in biological systems.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol involves its functional groups:
Azido Group: Can participate in click chemistry reactions, forming triazoles.
Hydroxyl Group: Can undergo various modifications, making it a versatile intermediate.
Chiral Center: Provides stereochemical complexity, which is crucial in the synthesis of enantiomerically pure compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-4-azido-3-hydroxybutan-1-ol: Lacks the tert-butyldimethylsilyl protection.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a carbamate group instead of an azido group.
tert-Butyl carbamate: Simpler structure with a carbamate group.
Uniqueness
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol is unique due to the combination of its azido group, protected hydroxyl group, and chiral center, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C10H23N3O2Si |
|---|---|
Molekulargewicht |
245.39 g/mol |
IUPAC-Name |
(3R)-4-azido-3-[tert-butyl(dimethyl)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C10H23N3O2Si/c1-10(2,3)16(4,5)15-9(6-7-14)8-12-13-11/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
PDHJSLCLDGDCKR-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CCO)CN=[N+]=[N-] |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CCO)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


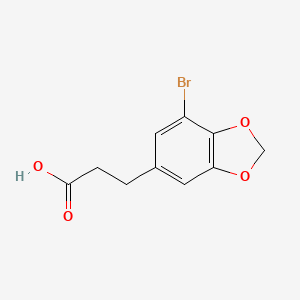
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
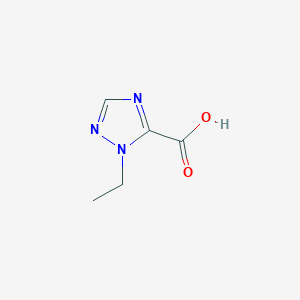

![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
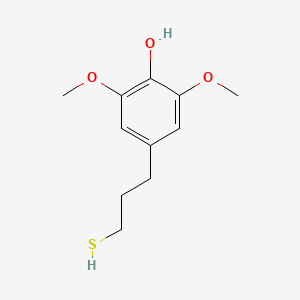

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
